molecular formula C11H16N2O B13215240 2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13215240
M. Wt: 192.26 g/mol
InChI Key: OMBSBYOGTMNETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrido[1,2-a]pyrimidinone derivatives .

Mechanism of Action

The mechanism of action of 2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that the compound may exert its effects through the inhibition of certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2,8,8-trimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-8-6-10(14)13-5-4-11(2,3)7-9(13)12-8/h6H,4-5,7H2,1-3H3

InChI Key

OMBSBYOGTMNETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCC(CC2=N1)(C)C

Origin of Product

United States

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